molecular formula C22H24N4O3 B2757121 N-(4-ethylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1251674-75-5

N-(4-ethylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide

Cat. No.: B2757121
CAS No.: 1251674-75-5
M. Wt: 392.459
InChI Key: RDQJKWFQLLPCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a phthalazinone moiety, and an ethylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylphenylamine with phthalic anhydride to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-ethylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-2-16-7-9-17(10-8-16)23-20(27)15-26-22(28)19-6-4-3-5-18(19)21(24-26)25-11-13-29-14-12-25/h3-10H,2,11-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQJKWFQLLPCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.